molecular formula C12H7F4NO B1388553 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol CAS No. 1214342-38-7

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1388553
CAS No.: 1214342-38-7
M. Wt: 257.18 g/mol
InChI Key: CNPPGONPSURABH-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is often added using reagents such as trifluoromethyl iodide under specific reaction conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol can be compared with other similar compounds, such as:

    3-(3-Fluorophenyl)pyridin-2-ol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    5-(Trifluoromethyl)pyridin-2-ol:

    3-(3-Chlorophenyl)-5-(trifluoromethyl)pyridin-2-ol: Substitution of the fluorine atom with chlorine can lead to changes in the compound’s behavior and interactions.

The uniqueness of this compound lies in the presence of both the fluorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-9-3-1-2-7(4-9)10-5-8(12(14,15)16)6-17-11(10)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPPGONPSURABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203067
Record name 3-(3-Fluorophenyl)-5-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214342-38-7
Record name 3-(3-Fluorophenyl)-5-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214342-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-5-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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